methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate is a complex organic compound featuring a benzoimidazole moiety, a cyclohexyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Benzoimidazole Moiety: The benzoimidazole ring can be synthesized via the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzoimidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Carbamoylation: The resulting intermediate undergoes carbamoylation using methyl isocyanate to form the carbamoyl derivative.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzoimidazole N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of material science.
Mechanism of Action
The mechanism by which methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate exerts its effects involves binding to specific molecular targets such as enzymes or DNA. The benzoimidazole moiety is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar in structure but lacks the cyclohexyl group, making it less bulky and potentially less effective in certain applications.
Methyl 4-(1H-benzimidazol-2-yl)benzoate: Similar but without the methyl group on the benzoimidazole, which can affect its binding affinity and reactivity.
Uniqueness
Methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate is unique due to its combination of a bulky cyclohexyl group and a benzoimidazole moiety, which enhances its binding interactions and stability in biological systems.
Properties
IUPAC Name |
methyl 4-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-27-21-6-4-3-5-20(21)26-22(27)17-9-7-16(8-10-17)15-25-23(28)18-11-13-19(14-12-18)24(29)30-2/h3-6,11-14,16-17H,7-10,15H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKXROZYTJDKBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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